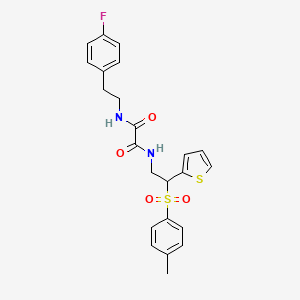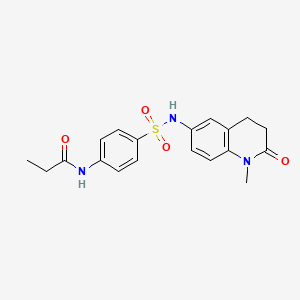![molecular formula C22H22N6O2 B2846682 2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2198240-46-7](/img/structure/B2846682.png)
2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a piperidine ring, a pyrazole ring, and a pyridazine ring . Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, and cyclization . The synthesized molecules are usually evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Molecular Structure Analysis
The molecular structure of this compound is characterized by several heterocyclic rings, including an indole ring, a piperidine ring, a pyrazole ring, and a pyridazine ring . These rings contribute to the compound’s chemical properties and biological activity.Chemical Reactions Analysis
The compound, due to its complex structure, can undergo a variety of chemical reactions. The presence of multiple functional groups provides sites for electrophilic and nucleophilic attack, allowing for further derivatization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound were not found, indole derivatives are generally crystalline and colorless in nature . They readily undergo electrophilic substitution due to excessive π-electrons delocalization .Scientific Research Applications
Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are pivotal in the development of pharmaceuticals and agrochemicals. Their diverse structures, ranging from simple pyridine bases to complex pharmaceutical ingredients, contribute significantly to their biological activities. Pyridine bases, produced in large quantities, find applications in herbicides, insecticides, vitamins, pharmaceuticals, and adhesives. Pyrazines are utilized in flavors, fragrances, and as pharmaceutical intermediates, with 2-methylpyrazine being a key raw material for the anti-tuberculosis drug pyrazinamide. Polypyrrole, derived from pyrrole, is investigated for its potential as an electroconductive polymer, highlighting the versatile applications of these compounds beyond the pharmaceutical domain (Higasio & Shoji, 2001).
Structural and Crystallographic Analysis
The structural and crystallographic analysis of related heterocyclic compounds, such as 2H-pyrazolo[4,3-c]pyridine derivatives, reveals detailed insights into their conformation and potential interactions. For instance, the dihydropyrazole ring in certain derivatives adopts an envelope conformation, and the fused piperidine ring takes on a twisted-chair conformation. These conformations and the observed intramolecular contacts can inform the design and synthesis of new compounds with desired properties (Karthikeyan et al., 2010).
Synthesis and Applications
The synthesis of heterocyclic compounds, including pyrazolopyridines and imidazopyridines, is crucial for developing potential anticancer agents and other pharmaceuticals. Innovative synthetic methods enable the creation of compounds with specific structural features, which can be tailored for various biological activities. These methods often involve the formation of fused ring systems or the introduction of specific substituents that confer desirable properties to the compounds, such as selectivity and efficacy against particular biological targets (Li et al., 2013).
properties
IUPAC Name |
2-[[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c29-21-6-5-20(27-12-2-10-24-27)25-28(21)15-16-8-13-26(14-9-16)22(30)18-3-1-4-19-17(18)7-11-23-19/h1-7,10-12,16,23H,8-9,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZPMLJQHWCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=C5C=CNC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

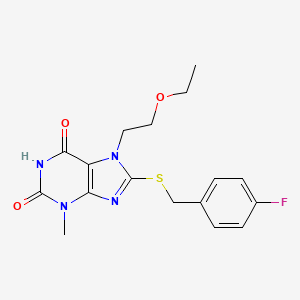

![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)
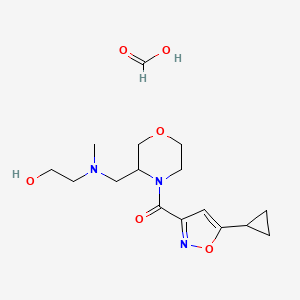
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)
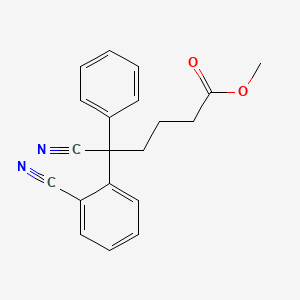
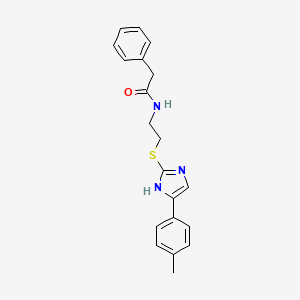
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

